molecular formula C11H13ClN2O4 B12916353 Diethyl 2-(6-chloropyridazin-3-yl)malonate

Diethyl 2-(6-chloropyridazin-3-yl)malonate

Cat. No.: B12916353
M. Wt: 272.68 g/mol
InChI Key: GATVORHVBUOUFU-UHFFFAOYSA-N
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Description

Diethyl 2-(6-chloropyridazin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a diethyl malonate moiety at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(6-chloropyridazin-3-yl)malonate typically involves the reaction of 6-chloropyridazine with diethyl malonate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(6-chloropyridazin-3-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(6-chloropyridazin-3-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(6-chloropyridazin-3-yl)malonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the chlorine atom and the malonate moiety can influence its binding affinity and selectivity towards these molecular targets. Detailed studies on its mechanism of action are often conducted using techniques such as molecular docking and enzyme assays .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Ethyl acetoacetate

Uniqueness

Diethyl 2-(6-chloropyridazin-3-yl)malonate is unique due to the presence of the 6-chloropyridazine ring, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and potential pharmaceuticals .

Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

diethyl 2-(6-chloropyridazin-3-yl)propanedioate

InChI

InChI=1S/C11H13ClN2O4/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8(12)14-13-7/h5-6,9H,3-4H2,1-2H3

InChI Key

GATVORHVBUOUFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NN=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

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